![molecular formula C19H21NO3 B15074247 Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate typically involves the reaction of 4-biphenylcarboxaldehyde with hydantoin, followed by condensation and hydrolysis reactions. The process includes esterification, dissymmetrical transamination, and Boc protection and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the carbamate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate is used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . It facilitates the formation of carbon-carbon bonds, which is crucial in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs and bioactive molecules. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the biphenyl moiety can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Bis(2,4-di-tert-butylphenyl)phosphate: This compound shares the tert-butyl and biphenyl features but differs in its phosphate group.
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but contains a phosphine group instead of a carbamate.
tert-Butyl 4’-carbamimidoylcarbamoyl-2’,3-dinitro-[1,1’-biphenyl]-4-carboxylate: Contains similar biphenyl and tert-butyl groups but has different functional groups.
Uniqueness: Tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-oxo-2-(4-phenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-13-17(21)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22) |
Clé InChI |
RQCPVAPNRCSCDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


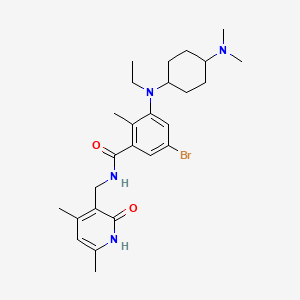
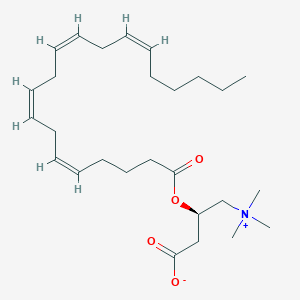
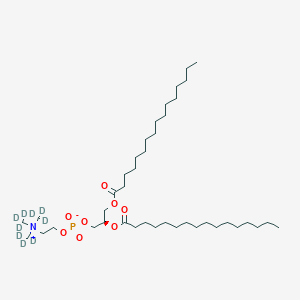
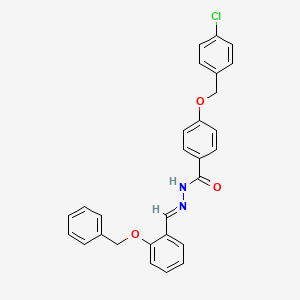
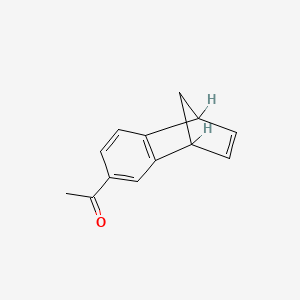

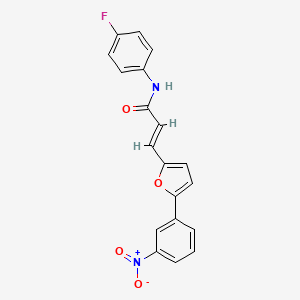
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
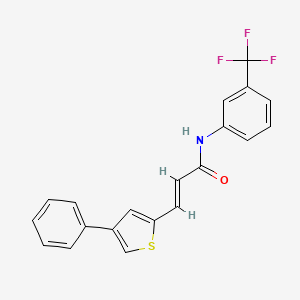
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)

